molecular formula C18H34N4O2Si2 B14324692 1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole CAS No. 101226-39-5

1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole

Katalognummer: B14324692
CAS-Nummer: 101226-39-5
Molekulargewicht: 394.7 g/mol
InChI-Schlüssel: HTRQQLKHTKABCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole is a compound characterized by the presence of two imidazole rings connected via a biaryl linkage, with each imidazole ring substituted with a 2-(trimethylsilyl)ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with imidazole under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes coupling to form the desired biaryl compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protecting groups, facilitating selective reactions at other sites of the molecule. The imidazole rings can participate in coordination with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole is unique due to its specific combination of trimethylsilyl groups and biaryl imidazole structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

101226-39-5

Molekularformel

C18H34N4O2Si2

Molekulargewicht

394.7 g/mol

IUPAC-Name

trimethyl-[2-[[2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]imidazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C18H34N4O2Si2/c1-25(2,3)13-11-23-15-21-9-7-19-17(21)18-20-8-10-22(18)16-24-12-14-26(4,5)6/h7-10H,11-16H2,1-6H3

InChI-Schlüssel

HTRQQLKHTKABCV-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCOCN1C=CN=C1C2=NC=CN2COCC[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.